2-amino-3-[(E)-{[1-(prop-2-en-1-yloxy)naphthalen-2-yl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
Description
2-amino-3-[(E)-{[1-(prop-2-en-1-yloxy)naphthalen-2-yl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative featuring a naphthalene core substituted with an allyloxy group and a conjugated imino-amino linkage. The compound’s planar naphthalene system and hydrogen-bonding motifs (NH and carbonyl groups) suggest applications in medicinal chemistry, particularly as a kinase inhibitor precursor or heterocyclic intermediate .
Properties
IUPAC Name |
2-amino-3-[(E)-(1-prop-2-enoxynaphthalen-2-yl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c1-2-9-28-17-13(8-7-12-5-3-4-6-14(12)17)11-24-26-16(27)10-15(19(20,21)22)25-18(26)23/h2-8,10-11H,1,9H2,(H2,23,25)/b24-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRODBNKJQKOAE-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC2=CC=CC=C21)C=NN3C(=O)C=C(N=C3N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=CC2=CC=CC=C21)/C=N/N3C(=O)C=C(N=C3N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-3-[(E)-{[1-(prop-2-en-1-yloxy)naphthalen-2-yl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a member of the pyrimidine class known for its diverse biological activities. Its unique structure, featuring a trifluoromethyl group, naphthalene derivative, and a dihydropyrimidine backbone, suggests potential applications in medicinal chemistry. This article explores its biological activity based on recent research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Core Structure : Dihydropyrimidinone
- Functional Groups :
- Amino group
- Trifluoromethyl group
- Prop-2-en-1-yloxy side chain
- Naphthalene moiety
These features contribute to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to possess both antibacterial and antifungal activities. The presence of the trifluoromethyl group enhances lipophilicity, which is often correlated with increased antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-6-(trifluoromethyl)-pyrimidin-2(1H)-one | Trifluoromethyl group; pyrimidine core | Antiviral |
| 5-(prop-2-enoyl)-6-(trifluoromethyl)-pyrimidin-4-one | Similar pyrimidine structure; enoyl group | Anticancer |
| Naphthalenyl derivatives | Naphthalene core; various substitutions | Antimicrobial |
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Studies on related compounds have demonstrated their ability to inhibit key enzymes involved in nucleic acid metabolism, such as ribonucleotide reductase. This inhibition can lead to reduced cancer cell proliferation .
Enzyme Inhibition Studies
Preliminary studies have indicated that This compound may act as an inhibitor of certain enzymes critical for disease progression:
- Ribonucleotide Reductase : Essential for DNA synthesis.
- Cholinesterases : Potential implications in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Antiviral Activity : A study found that similar pyrimidine derivatives exhibited significant antiviral activity against various viral strains, suggesting that this compound may also have potential in antiviral applications .
- Anticancer Evaluation : In vitro tests on related compounds showed IC50 values indicating strong anticancer properties in human colon cancer cell lines. For example, one derivative demonstrated an IC50 value of 4.363 μM compared to doxorubicin, a standard anticancer drug.
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The trifluoromethyl group may enhance binding affinity due to its electron-withdrawing effects, influencing the electronic properties of adjacent functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. The potential applications of this compound include:
Antimicrobial Activity
Compounds with dihydropyrimidine cores have been reported to possess antimicrobial properties. The unique combination of the trifluoromethyl group and the naphthalene moiety may enhance this activity, making it a candidate for further exploration in antimicrobial drug development.
Antiviral Properties
Similar pyrimidine derivatives have shown antiviral effects by targeting viral enzymes. The structural features of this compound suggest it could inhibit key viral pathways, warranting further investigation into its efficacy against viral infections.
Anticancer Potential
The ability to inhibit critical enzymes involved in nucleic acid metabolism positions this compound as a potential anticancer agent. Studies on related compounds have highlighted their effectiveness in targeting ribonucleotide reductase, an essential enzyme for DNA synthesis.
Enzyme Inhibition Studies
Preliminary studies could involve interaction studies with biological targets to understand the efficacy and mechanism of action of this compound. Such studies would provide insights into its potential therapeutic applications in cancer and viral diseases.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-6-(trifluoromethyl)-pyrimidin-2(1H)-one | Trifluoromethyl group; pyrimidine core | Antiviral |
| 5-(prop-2-enoyl)-6-(trifluoromethyl)-pyrimidin-4-one | Similar pyrimidine structure; enoyl group | Anticancer |
| Naphthalenyl derivatives | Naphthalene core; various substitutions | Antimicrobial |
The unique combination of structural elements in 2-amino-3-[(E)-{[1-(prop-2-en-1-yloxy)naphthalen-2-yl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one may enhance its biological activity compared to simpler analogs.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Analysis :
Hydrogen Bonding and Crystallographic Behavior
The target compound’s NH and carbonyl groups facilitate robust hydrogen-bonding networks, critical for crystal packing and solubility. Graph set analysis (e.g., Etter’s rules ) predicts motifs such as R₂²(8) (two donors/acceptors forming an 8-membered ring), common in dihydropyrimidinones. In contrast, the propynyloxy analog may exhibit weaker H-bonding due to reduced NH donor capacity and steric hindrance from the linear propynyl group.
Crystallographic refinement (via SHELX ) reveals that the naphthalene system in the target compound adopts a planar conformation, favoring dense packing, while smaller aryl groups (e.g., in ) allow for greater torsional flexibility. Structure validation tools (PLATON ) confirm the absence of disorder in the trifluoromethyl group, a common issue in fluorinated analogs.
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Formation of the Schiff base moiety (imine linkage) via reaction between an amino group and a carbonyl-containing precursor (e.g., naphthalene-derived aldehydes) under anhydrous conditions .
- Cyclization : Construction of the dihydropyrimidinone core using reagents like urea/thiourea derivatives in acidic or basic media, often requiring reflux in solvents such as ethanol or acetonitrile .
- Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or transition-metal-catalyzed coupling reactions.
- Purification : Recrystallization from solvents like ethanol or dimethylformamide (DMF) to achieve high purity .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the imine linkage, aromatic protons, and trifluoromethyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, employing programs like SHELXL for refinement .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O, C=N) via characteristic absorption bands .
Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?
Answer:
Contradictions (e.g., disorder, twinning) require:
- SHELXL Refinement : Use of restraints/constraints for disordered moieties and anisotropic displacement parameters for heavy atoms .
- Validation Tools : CheckCIF/PLATON to identify geometric outliers and hydrogen bonding inconsistencies .
- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to validate intermolecular interactions and resolve packing ambiguities .
- Data Collection : High-resolution (<1.0 Å) datasets to improve electron density maps, particularly for the trifluoromethyl group .
Advanced: How can experimental design (DoE) optimize reaction conditions for synthesizing this compound?
Answer:
- Factor Screening : Identify critical variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., yield vs. reaction time) via central composite designs .
- Statistical Software : Tools like Minitab or JMP to analyze interactions between variables and predict optimal conditions .
- Validation : Confirm predicted outcomes with triplicate experiments under optimized parameters .
Advanced: What computational methods predict the compound’s photophysical or electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict UV-Vis absorption spectra and charge-transfer behavior .
- Time-Dependent DFT (TD-DFT) : Simulate excited-state properties, including fluorescence quantum yields .
- Molecular Dynamics (MD) : Model solvation effects and aggregation behavior in different solvents .
- Experimental Cross-Validation : Compare computational results with experimental UV-Vis, fluorescence, and cyclic voltammetry data .
Advanced: How can hydrogen bonding networks in the crystal structure inform material properties?
Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., motifs) to identify supramolecular synthons influencing stability and solubility .
- Thermal Analysis : Correlate hydrogen bond strength (via DSC/TGA) with melting points or decomposition pathways .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, C–H···F contacts) using CrystalExplorer .
Advanced: What strategies validate biological activity assays for this compound?
Answer:
- Kinase Inhibition Assays : Use fluorescence polarization or radiometric assays to measure IC values against target kinases .
- Dose-Response Curves : Generate sigmoidal plots to assess potency and selectivity .
- Control Experiments : Include known inhibitors (e.g., staurosporine) and vehicle controls to validate assay conditions .
- Structural Biology : Co-crystallization with target proteins (e.g., kinases) to confirm binding modes via X-ray diffraction .
Advanced: How do steric and electronic effects of the trifluoromethyl group influence reactivity?
Answer:
- Electronic Effects : The electron-withdrawing nature of CF alters reaction kinetics in nucleophilic aromatic substitution .
- Steric Hindrance : Bulky CF may reduce regioselectivity in cyclization steps; mitigate via solvent polarity adjustments .
- Spectroscopic Signatures : -NMR to monitor CF chemical shifts under varying pH/temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
